molecular formula C16H21NO3 B12761774 Methylenedioxypyrovalerone, (S)- CAS No. 1388142-28-6

Methylenedioxypyrovalerone, (S)-

Cat. No.: B12761774
CAS No.: 1388142-28-6
M. Wt: 275.34 g/mol
InChI Key: SYHGEUNFJIGTRX-ZDUSSCGKSA-N
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Description

(S)-Mdpv, also known as (S)-Methylenedioxypyrovalerone, is a synthetic stimulant compound belonging to the cathinone class. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. The compound has gained attention in scientific research due to its structural similarity to other well-known stimulants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methylenedioxypyrovalerone typically involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-bromovalerophenone under basic conditions. The reaction is followed by reduction and purification steps to obtain the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride.

Industrial Production Methods

Industrial production of (S)-Methylenedioxypyrovalerone may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-Methylenedioxypyrovalerone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-Methylenedioxypyrovalerone, such as hydroxylated, halogenated, or carboxylated compounds.

Scientific Research Applications

    Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying stimulant addiction.

    Industry: Utilized in the development of new synthetic routes and production methods for related compounds.

Mechanism of Action

The mechanism of action of (S)-Methylenedioxypyrovalerone involves its interaction with the central nervous system. The compound acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and psychoactive effects. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), and the pathways involved are primarily related to the dopaminergic and noradrenergic systems.

Comparison with Similar Compounds

Similar Compounds

    Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects.

    Methylenedioxyamphetamine (MDA): Similar structure but different psychoactive profile.

    Methylenedioxypyrovalerone (MDPV): The racemic mixture of (S)-Methylenedioxypyrovalerone.

Uniqueness

(S)-Methylenedioxypyrovalerone is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile. Compared to its racemic mixture, the (S)-enantiomer may exhibit different potency and efficacy in its effects on the central nervous system.

Properties

CAS No.

1388142-28-6

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(2S)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C16H21NO3/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3/t13-/m0/s1

InChI Key

SYHGEUNFJIGTRX-ZDUSSCGKSA-N

Isomeric SMILES

CCC[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Origin of Product

United States

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